(3S)-3,7-dimethyloctanoic acid
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Overview
Description
(3S)-3,7-dimethyloctanoic acid is a fatty acid derivative characterized by its specific stereochemistry and molecular structure. This compound is part of the broader class of omega-3 fatty acids, which are known for their significant roles in human health and nutrition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-dimethyloctanoic acid typically involves the use of organic synthesis techniques. One common method is the catalytic hydrogenation of unsaturated precursors under controlled conditions. The reaction often requires a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the desired fatty acid. This method is advantageous due to its sustainability and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-dimethyloctanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the carboxyl group is replaced by other functional groups like amines or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, alcohols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
(3S)-3,7-dimethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
The mechanism of action of (3S)-3,7-dimethyloctanoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also acts as a ligand for specific receptors, modulating signaling pathways related to inflammation and metabolism . The compound’s effects are mediated through interactions with molecular targets such as G-protein coupled receptors and nuclear receptors .
Comparison with Similar Compounds
Similar Compounds
- Alpha-linolenic acid (ALA)
- Eicosapentaenoic acid (EPA)
- Docosahexaenoic acid (DHA)
Uniqueness
(3S)-3,7-dimethyloctanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other omega-3 fatty acids. Its structural configuration allows for unique interactions with cellular components, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
DGGBNSXAFVNQJU-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CC(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CC(=O)O |
Origin of Product |
United States |
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